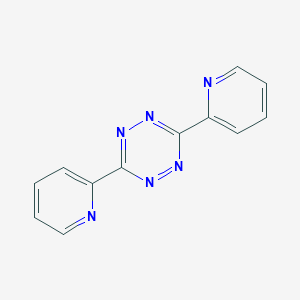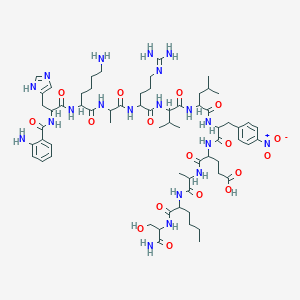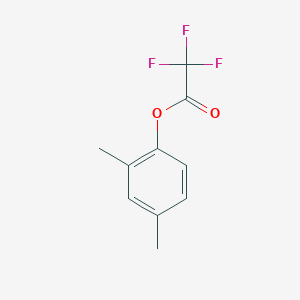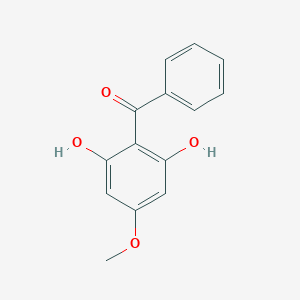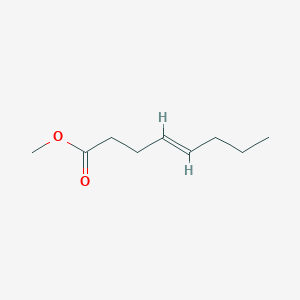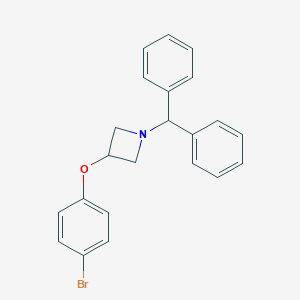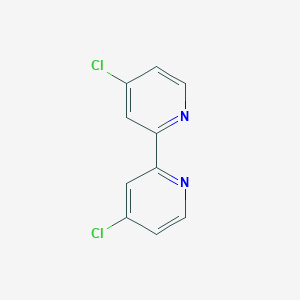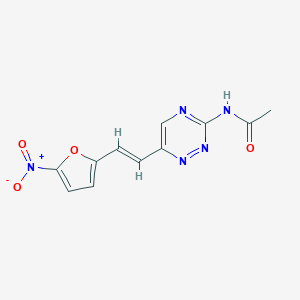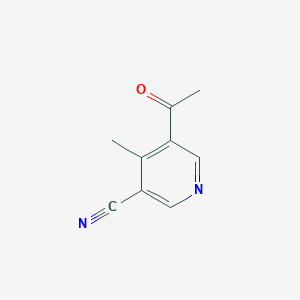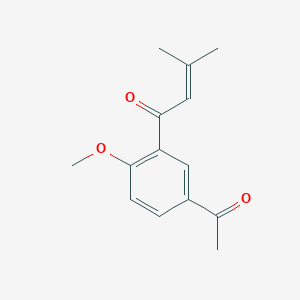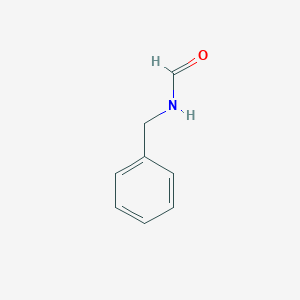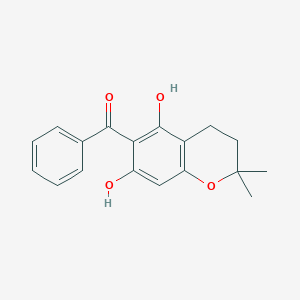
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a compound that has been synthesized from resorcinol and 3-methylbut-2-enoic acid, with an overall yield of 49.6% through a process involving cyclization, Clemmensen reduction, and Fries' rearrangement . This compound is structurally related to various other chromane derivatives that have been studied for their molecular structures and potential biological activities.
Synthesis Analysis
The synthesis of 6-Benzoyl-2,2-dimethyl-7-hydroxychroman, a closely related compound, was achieved using cost-effective raw materials and a process amenable to industrial scale-up due to its convenience, low side reactions, and high yield . This synthesis pathway may share similarities with the synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, although the specific details for the latter are not provided in the data.
Molecular Structure Analysis
While the molecular structure of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is not directly described, related compounds provide insight into the likely conformation and crystallographic characteristics. For example, the molecular structure of the K-region cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene has been determined by X-ray crystallographic analysis, revealing a buckled ring system due to partial saturation and steric hindrance . This information can be extrapolated to predict the molecular geometry of similar dihydrodiol derivatives.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds, such as the Clemmensen reduction and Fries' rearrangement, suggest that 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane may also undergo similar transformations . Additionally, the reactivity of the hydroxyl groups in such compounds can lead to the formation of hydrogen bonds, which can influence the packing in the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane can be inferred from related compounds. For instance, the presence of hydroxyl groups typically contributes to the solubility in polar solvents and the potential for intermolecular hydrogen bonding . The benzoyl group may add to the compound's aromatic character and influence its reactivity in electrophilic aromatic substitution reactions. The dimethyl groups can introduce steric hindrance, affecting the molecule's overall shape and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Industrial Application 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has been synthesized from resorcinol and 3-methylbut-2-enoic acid through a process involving cyclization, Clemmensen reduction, and Fries' rearrangement. This method is highlighted for its suitability for industrial preparation due to the use of inexpensive raw materials, convenient operation, minimal side reactions, and high yield, indicating its potential for large-scale production and application in various industries (Chun, 2011).
Corrosion Inhibition Research on spirocyclopropane derivatives related to 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, through their molecular structure, offer protection to metal surfaces by adsorbing onto them, thereby reducing corrosion rates. This application is significant in industries where metal preservation is critical, such as in construction and manufacturing (Chafiq et al., 2020).
Chemical Structure and Properties The chemical structure and properties of compounds closely related to 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane have been extensively studied. For instance, the crystal structure of a chalcone derivative, showcasing the connectivity through a propenone unit and the alignment of benzene rings, provides insights into the molecular geometry and potential reactivity of such compounds. These structural characteristics could inform further chemical synthesis and modifications for various applications (Ahmad et al., 2011).
Anti-tumor and Anti-proliferative Activities Derivatives of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane have been investigated for their anti-tumor and anti-proliferative activities. Studies have shown that certain modifications to the chromane structure can lead to compounds with significant activity against tumor cells, indicating the potential for these compounds to be developed into therapeutic agents. For example, novel benzopyranylflavonoids synthesized through specific chemical processes have exhibited promising anti-tumor properties (Bi, 2014).
Biocatalysis in Pharmaceutical Intermediates Biocatalytic processes have been employed to prepare chiral intermediates from compounds related to 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for the synthesis of pharmaceutical drug candidates. This approach underscores the versatility of these compounds in facilitating the production of chiral intermediates, which are crucial for the development of specific, high-efficacy pharmaceuticals (Patel, 2008).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-14(22-18)10-13(19)15(17(12)21)16(20)11-6-4-3-5-7-11/h3-7,10,19,21H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXPLQWLQOBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

